4-BENZYL-1-(4-METHYL-3-NITROBENZOYL)PIPERIDINE
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Overview
Description
4-BENZYL-1-(4-METHYL-3-NITROBENZOYL)PIPERIDINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperidine ring substituted with a benzyl group and a methanone group attached to a 4-methyl-3-nitrophenyl moiety. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-1-(4-METHYL-3-NITROBENZOYL)PIPERIDINE typically involves multiple steps, starting with the preparation of the piperidine ring and its subsequent functionalization. One common method involves the reaction of 4-benzylpiperidine with 4-methyl-3-nitrobenzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
4-BENZYL-1-(4-METHYL-3-NITROBENZOYL)PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: 4-Aminopiperidino(4-methyl-3-nitrophenyl)methanone.
Reduction: (4-Benzylpiperidino)(4-methyl-3-nitrophenyl)methanol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-BENZYL-1-(4-METHYL-3-NITROBENZOYL)PIPERIDINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BENZYL-1-(4-METHYL-3-NITROBENZOYL)PIPERIDINE involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analogue with similar structural features.
4-Methyl-3-nitrobenzoyl chloride: A precursor used in the synthesis of the compound.
Benzylpiperazine: Another piperidine derivative with different functional groups.
Uniqueness
4-BENZYL-1-(4-METHYL-3-NITROBENZOYL)PIPERIDINE is unique due to its combination of a piperidine ring, benzyl group, and nitrophenyl moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H22N2O3 |
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Molecular Weight |
338.4g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4-methyl-3-nitrophenyl)methanone |
InChI |
InChI=1S/C20H22N2O3/c1-15-7-8-18(14-19(15)22(24)25)20(23)21-11-9-17(10-12-21)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13H2,1H3 |
InChI Key |
QLQZMZMJJLZTDF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-] |
solubility |
10.3 [ug/mL] |
Origin of Product |
United States |
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